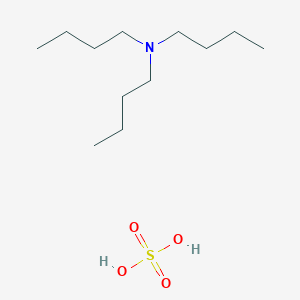
N-(Dibutylboranyl)-1,2-diphenylethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dibutylboranyl)-1,2-diphenylethan-1-imine is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a boron atom bonded to two butyl groups and an imine group attached to a diphenylethane backbone. The presence of boron in its structure imparts unique chemical properties, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibutylboranyl)-1,2-diphenylethan-1-imine typically involves the reaction of 1,2-diphenylethan-1-imine with dibutylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dibutylboranyl)-1,2-diphenylethan-1-imine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The imine group can be reduced to form amines.
Substitution: The butyl groups on the boron atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives of the original compound.
Applications De Recherche Scientifique
N-(Dibutylboranyl)-1,2-diphenylethan-1-imine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boron-containing compounds are being explored for their use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound can be used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism of action of N-(Dibutylboranyl)-1,2-diphenylethan-1-imine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with electron-rich sites on biomolecules, such as enzymes or receptors, potentially altering their activity. The imine group can also participate in nucleophilic addition reactions, further contributing to the compound’s reactivity. These interactions can modulate biological pathways and lead to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Dibutylboranyl)-1,2-diphenylethan-1-amine: Similar structure but with an amine group instead of an imine.
N-(Dibutylboranyl)-1,2-diphenylethan-1-ol: Similar structure but with a hydroxyl group instead of an imine.
N-(Dibutylboranyl)-1,2-diphenylethan-1-thiol: Similar structure but with a thiol group instead of an imine.
Uniqueness
N-(Dibutylboranyl)-1,2-diphenylethan-1-imine is unique due to the presence of both boron and imine functionalities in its structure. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds with different functional groups. The imine group provides additional sites for chemical modification, while the boron atom enhances the compound’s ability to form stable complexes with various molecular targets.
Propriétés
Numéro CAS |
61209-17-4 |
|---|---|
Formule moléculaire |
C22H30BN |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
N-dibutylboranyl-1,2-diphenylethanimine |
InChI |
InChI=1S/C22H30BN/c1-3-5-17-23(18-6-4-2)24-22(21-15-11-8-12-16-21)19-20-13-9-7-10-14-20/h7-16H,3-6,17-19H2,1-2H3 |
Clé InChI |
VBJWVGTXNLSWIJ-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(CCCC)N=C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)





![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)

